molecular formula C15H18N2O3 B13408644 5-Methoxy-N-methyl-N-(1-methylethyl)-a-oxo-1H-indole-3-acetamide CAS No. 850032-61-0

5-Methoxy-N-methyl-N-(1-methylethyl)-a-oxo-1H-indole-3-acetamide

Cat. No.: B13408644
CAS No.: 850032-61-0
M. Wt: 274.31 g/mol
InChI Key: QXKXLJSLTUZBHT-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 5-Methoxy-N-methyl-N-(1-methylethyl)-a-oxo-1H-indole-3-acetamide involves several steps. One common method includes the reaction of 5-methoxyindole with isopropylamine and formaldehyde under acidic conditions to form the intermediate compound. This intermediate is then reacted with methylamine and acetic anhydride to yield the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

5-Methoxy-N-methyl-N-(1-methylethyl)-a-oxo-1H-indole-3-acetamide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 5-Methoxy-N-methyl-N-(1-methylethyl)-a-oxo-1H-indole-3-acetamide involves its interaction with serotonin and dopamine receptors. It acts as an agonist at the 5-HT2A receptor, which is believed to contribute to its hallucinogenic and entheogenic effects . Additionally, it inhibits the reuptake of serotonin and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft . This dual action on receptor binding and neurotransmitter reuptake is thought to underlie its potential therapeutic effects.

Comparison with Similar Compounds

Properties

IUPAC Name

2-(5-methoxy-1H-indol-3-yl)-N-methyl-2-oxo-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3/c1-9(2)17(3)15(19)14(18)12-8-16-13-6-5-10(20-4)7-11(12)13/h5-9,16H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXKXLJSLTUZBHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C)C(=O)C(=O)C1=CNC2=C1C=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401345974
Record name 2-(5-Methoxy-1H-indol-3-yl)-N-methyl-2-oxo-N-(propan-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401345974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.31 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850032-61-0
Record name 2-(5-Methoxy-1H-indol-3-yl)-N-methyl-2-oxo-N-(propan-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401345974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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